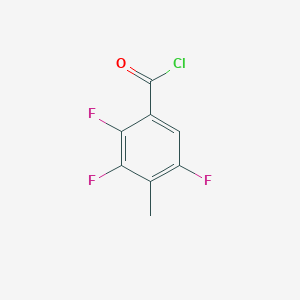

2,3,5-Trifluoro-4-methylbenzoyl chloride

Description

2,3,5-Trifluoro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H4ClF3O. It is a derivative of benzoyl chloride, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by a methyl group. This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyestuffs .

Properties

IUPAC Name |

2,3,5-trifluoro-4-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c1-3-5(10)2-4(8(9)13)7(12)6(3)11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCKFJHKYFDQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1F)F)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662817 | |

| Record name | 2,3,5-Trifluoro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-50-9 | |

| Record name | Benzoyl chloride, 2,3,5-trifluoro-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003709-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trifluoro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-4-methylbenzoyl chloride typically involves the chlorination of 2,3,5-trifluoro-4-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:

[ \text{C8H5F3O2} + \text{SOCl2} \rightarrow \text{C8H4ClF3O} + \text{SO2} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-4-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,5-trifluoro-4-methylbenzoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic conditions.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Corresponding amides, esters, and thioesters.

Hydrolysis: 2,3,5-Trifluoro-4-methylbenzoic acid.

Reduction: 2,3,5-Trifluoro-4-methylbenzyl alcohol

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

2,3,5-Trifluoro-4-methylbenzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity of the resulting compounds. Notably, it is involved in the production of fluoroquinolone antibiotics, which are widely used for their broad-spectrum antibacterial properties.

Fluoroquinolone Antibiotics

- Ofloxacin : A third-generation fluoroquinolone antibiotic derived from this compound.

- Sparfloxacin : Another antibiotic synthesized using this compound, known for its effectiveness against respiratory infections.

The synthesis typically involves acylation reactions where this compound reacts with various amines to form the corresponding amides or other derivatives that exhibit antibacterial properties .

Agrochemical Applications

The compound is also utilized in agrochemical formulations. Its ability to modify biological activity makes it valuable in developing herbicides and pesticides.

Herbicides and Pesticides

- The trifluoromethyl group enhances lipophilicity and metabolic stability, improving the efficacy of agrochemicals.

- Research indicates that derivatives of this compound show promising results in controlling various plant pathogens and pests.

Material Science

In addition to its applications in pharmaceuticals and agrochemicals, this compound is explored in material science for developing advanced materials with specific properties.

Polymer Chemistry

- The compound can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- These polymers find applications in coatings and sealants that require durability under harsh conditions.

Synthesis Case Study

A notable case study involves the synthesis of a novel fluoroquinolone derivative using this compound as an acylating agent. The reaction pathway included:

- Step 1 : Acylation of an amine with this compound.

- Step 2 : Cyclization to form the fluoroquinolone structure.

The resulting compound exhibited enhanced antibacterial activity compared to non-fluorinated analogs .

Agrochemical Efficacy Case Study

Research conducted on a series of herbicides based on this compound demonstrated significant efficacy against common agricultural weeds. Field trials showed a reduction in weed biomass by up to 80% compared to untreated controls .

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives. The presence of electron-withdrawing fluorine atoms enhances its reactivity by stabilizing the transition state and increasing the electrophilicity of the carbonyl carbon. This makes it a valuable reagent in various organic transformations .

Comparison with Similar Compounds

Similar Compounds

- 4-(Trifluoromethyl)benzoyl chloride

- 2,4,5-Trifluoro-3-methoxybenzoyl chloride

- 2,3,4,5-Tetrafluorobenzoyl chloride

Uniqueness

2,3,5-Trifluoro-4-methylbenzoyl chloride is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties compared to other trifluoromethyl-substituted benzoyl chlorides. The presence of the methyl group at the 4-position also influences its steric and electronic properties, making it suitable for specific synthetic applications .

Biological Activity

2,3,5-Trifluoro-4-methylbenzoyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships, and antiproliferative effects against various cancer cell lines.

Chemical Structure and Properties

The chemical formula for this compound is C8H5ClF3O. The trifluoromethyl group significantly influences the compound's electronic properties and reactivity. The presence of the chlorine atom in the benzoyl moiety enhances its lipophilicity, which is crucial for biological interactions.

Synthesis

The synthesis of this compound typically involves the chlorination of 2,3,5-trifluoro-4-methylbenzoic acid or its derivatives. The reaction conditions often include the use of thionyl chloride or oxalyl chloride to facilitate the conversion to the acyl chloride form.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against a range of cancer cell lines. For instance:

- Cell Lines Tested : HCT116 (colon cancer), HeLa (cervical cancer), MCF7 (breast cancer), and MDA-MB 468 (breast cancer).

- IC50 Values : The compound showed IC50 values ranging from 0.1 µM to 1 µM across different cell lines, indicating potent antiproliferative effects.

The mechanism of action appears to involve the inhibition of key cellular pathways associated with cell proliferation and survival. Specifically, studies suggest that it may interfere with topoisomerase II activity, which is critical for DNA replication and repair .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Trifluoromethyl Group : Enhances electron-withdrawing properties, increasing reactivity towards biological targets.

- Chlorine Atom : Contributes to hydrophobic interactions with cellular membranes and proteins.

A comparative analysis with related compounds shows that modifications in substituents on the aromatic ring can lead to variations in potency and selectivity against different cancer types .

Study 1: Antiproliferative Activity Assessment

In a study assessing the antiproliferative activity of various derivatives including this compound:

- Methodology : MTS assay was employed to evaluate cell viability post-treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations as low as 0.1 µM for HCT116 cells after 48 hours of exposure.

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed:

- Topoisomerase Inhibition : The compound effectively inhibited topoisomerase II activity in vitro.

- Cell Cycle Arrest : Flow cytometry analysis indicated that treated cells exhibited G2/M phase arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.